N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide
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Overview
Description
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a complex organic compound that features a combination of oxazolidine, sulfonyl, and oxalamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multiple steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized by reacting an amino alcohol with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the oxazolidine intermediate in the presence of a base such as pyridine.
Attachment of the Methoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the methoxyphenyl group is attached to the sulfonylated oxazolidine.
Formation of the Oxalamide Linkage: The final step involves the reaction of the sulfonylated oxazolidine with an oxalyl chloride derivative and a sulfamoylphenethylamine under basic conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted oxazolidine and sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its unique structural features.
Medicine
Medicinally, the compound has potential applications as a drug candidate. Its structural components suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The oxazolidine ring and sulfonyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-aminophenethyl)oxalamide
- N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-hydroxyphenethyl)oxalamide
Uniqueness
Compared to similar compounds, N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is unique due to the presence of both sulfonyl and sulfamoyl groups, which can provide distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions.
Properties
IUPAC Name |
N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O8S2/c1-32-16-4-8-18(9-5-16)35(30,31)25-12-13-33-19(25)14-24-21(27)20(26)23-11-10-15-2-6-17(7-3-15)34(22,28)29/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27)(H2,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVOJPMXOTWWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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